molecular formula C10H14BrN B12437651 Benzenamine, 3-bromo-N-butyl- CAS No. 581798-36-9

Benzenamine, 3-bromo-N-butyl-

Cat. No.: B12437651
CAS No.: 581798-36-9
M. Wt: 228.13 g/mol
InChI Key: BFJGDNIZOMAZMM-UHFFFAOYSA-N
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Description

3-Bromo-N-butylaniline is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a butyl group, and one of the hydrogen atoms on the benzene ring is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-butylaniline typically involves the bromination of N-butylaniline. One common method is the electrophilic aromatic substitution reaction, where N-butylaniline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of 3-bromo-N-butylaniline can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-butylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or other reduced forms.

    Substitution: The bromine atom in 3-bromo-N-butylaniline can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products:

Scientific Research Applications

3-Bromo-N-butylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-butylaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its molecular targets. The butyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties .

Comparison with Similar Compounds

    3-Bromoaniline: Similar structure but lacks the butyl group, which can affect its reactivity and applications.

    N-Butylaniline: Similar structure but lacks the bromine atom, which can influence its chemical properties and reactivity.

    4-Bromo-N-butylaniline: Positional isomer with the bromine atom at the para position, which can lead to different reactivity and applications.

Uniqueness: The combination of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

CAS No.

581798-36-9

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

3-bromo-N-butylaniline

InChI

InChI=1S/C10H14BrN/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3

InChI Key

BFJGDNIZOMAZMM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=CC=C1)Br

Origin of Product

United States

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